Ethyl 1-(3-((4-chlorobenzyl)sulfonyl)quinoxalin-2-yl)piperidine-4-carboxylate
Description
Ethyl 1-(3-((4-chlorobenzyl)sulfonyl)quinoxalin-2-yl)piperidine-4-carboxylate is a synthetic organic compound featuring a quinoxaline core substituted with a sulfonyl-linked 4-chlorobenzyl group and a piperidine ring bearing an ethyl carboxylate moiety. Quinoxaline derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and kinase inhibitory properties. The sulfonyl group enhances metabolic stability and binding affinity, while the 4-chlorobenzyl substituent may influence lipophilicity and target interactions.
Properties
IUPAC Name |
ethyl 1-[3-[(4-chlorophenyl)methylsulfonyl]quinoxalin-2-yl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O4S/c1-2-31-23(28)17-11-13-27(14-12-17)21-22(26-20-6-4-3-5-19(20)25-21)32(29,30)15-16-7-9-18(24)10-8-16/h3-10,17H,2,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPAHSMLQSIZSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC3=CC=CC=C3N=C2S(=O)(=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound shares structural similarities with other piperidine-carboxylate derivatives modified with sulfonyl or aromatic groups. Key analogs include:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Quinoxaline vs. Quinazoline/Other Cores: The target compound’s quinoxaline core (a bicyclic system with two nitrogen atoms) differs from quinazoline (e.g., ) or simpler aromatic sulfonyl derivatives (e.g., ). Quinoxaline’s planar structure may enhance π-π stacking interactions in biological targets.
- Piperidine Positional Isomerism : Ethyl ester placement (e.g., piperidine-3-carboxylate in vs. piperidine-4-carboxylate in the target compound) affects spatial orientation and molecular interactions.
Physicochemical Properties
- Lipophilicity : The 4-chlorobenzyl group in the target compound increases hydrophobicity compared to the methoxy-substituted analog in .
- Acid Dissociation Constant (pKa) : Predicted pKa values (e.g., 5.51 for ) suggest moderate protonation behavior, which could influence solubility and membrane permeability.
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